molecular formula C7H11ClO2 B2709033 1-Chloro-3-(oxolan-3-yl)propan-2-one CAS No. 1936097-26-5

1-Chloro-3-(oxolan-3-yl)propan-2-one

Cat. No.: B2709033
CAS No.: 1936097-26-5
M. Wt: 162.61
InChI Key: JGXFHNULQLQNDA-UHFFFAOYSA-N
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Description

1-Chloro-3-(oxolan-3-yl)propan-2-one is an organic compound with the molecular formula C7H11ClO2. It is a chlorinated derivative of propanone, featuring an oxolane ring.

Scientific Research Applications

1-Chloro-3-(oxolan-3-yl)propan-2-one has several applications in scientific research:

Safety and Hazards

The safety data sheet (MSDS) for “1-Chloro-3-(oxolan-3-yl)propan-2-one” is available and should be referred to for detailed safety and hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(oxolan-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropan-2-one with thionyl chloride to introduce the chlorine atom, followed by cyclization to form the oxolane ring. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(oxolan-3-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(oxolan-3-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

  • 1-Chloro-3-(oxolan-2-yl)propan-2-one
  • 1-Chloro-3-(tetrahydrofuran-3-yl)propan-2-one
  • 3-(oxolan-2-yl)propan-1-ol

Uniqueness: 1-Chloro-3-(oxolan-3-yl)propan-2-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and an oxolane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

1-chloro-3-(oxolan-3-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c8-4-7(9)3-6-1-2-10-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXFHNULQLQNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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